3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran is a photochromic compound belonging to the naphthopyran family. These compounds are known for their ability to undergo reversible transformations upon exposure to light, making them valuable in various applications such as photochromic lenses and molecular switches . The unique structure of this compound allows it to exhibit distinct photochromic properties, which are influenced by the presence of fluorine atoms on the phenyl rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzaldehyde with 2-naphthol in the presence of an acid catalyst to form the intermediate 3,3-bis(4-fluorophenyl)-2H-naphtho[2,1-b]pyran . This intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis . Additionally, the purification of the final product is crucial to ensure its quality and performance in various applications.
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran undergoes several types of chemical reactions, including:
Photochromic Reactions: Exposure to UV light induces a ring-opening reaction, converting the closed form to an open merocyanine form.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its photochromic properties.
Substitution Reactions: The presence of fluorine atoms on the phenyl rings makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Photochromic Reactions: UV light and solvents like acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Photochromic Reactions: The major product is the open merocyanine form, which exhibits different optical properties compared to the closed form.
Oxidation and Reduction: These reactions can lead to various oxidized or reduced derivatives of the compound.
Scientific Research Applications
3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran involves the absorption of UV light, which induces a ring-opening reaction to form the merocyanine dye . This transformation is reversible, and the compound can revert to its original closed form upon exposure to visible light or thermal relaxation . The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the naphthopyran structure .
Comparison with Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Lacks the fluorine atoms, resulting in different photochromic properties.
3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran: Contains methoxy groups instead of fluorine, affecting its electronic and optical behavior.
Uniqueness: The presence of fluorine atoms in 3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran enhances its photochromic response and stability compared to similar compounds . This makes it particularly valuable in applications requiring precise control over light-induced transformations .
Properties
CAS No. |
174312-49-3 |
---|---|
Molecular Formula |
C25H16F2O |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3,3-bis(4-fluorophenyl)benzo[f]chromene |
InChI |
InChI=1S/C25H16F2O/c26-20-10-6-18(7-11-20)25(19-8-12-21(27)13-9-19)16-15-23-22-4-2-1-3-17(22)5-14-24(23)28-25/h1-16H |
InChI Key |
MKGWKKNOVLCDPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(O3)(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.